4-(Vinylsulfonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

- Sulfonamides, including derivatives of 4-(substituted phenylsulfonamido)benzoic acids, have been synthesized using 4-aminobenzoic acid. These compounds exhibit antimicrobial activities, highlighting their potential in the development of new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Molecular Interactions and Complex Formation

- A study of the complex formed by mixing poly(4-vinyl pyridine) and 4-amino benzoic acid demonstrated that hydrogen bonds are formed between these components. This research provides insights into molecular interactions and the development of new materials (Acar & Tulun, 2001).

Chirality and Supramolecular Chemistry

- Research on 4-[trans-2-(pyrid-4-yl-vinyl)] benzoic acid showed its ability to form supramolecular chiral hydrogen-bonded twin chains. This indicates its potential for creating structures with controlled chirality, which is significant in materials science and nanotechnology (Weckesser et al., 2001).

Polymerization and Material Science

- Benzoic acid derivatives, including vinylphenyl esters, have been used in the synthesis of ruthenium-based metathesis catalysts for cyclopolymerization. This application is critical in the field of polymer science and materials engineering (Mayershofer et al., 2006).

Photoredox Catalysis

- A sulfonylation reaction involving (vinylsulfonyl)benzene demonstrates the compound's reactivity under photoredox catalysis. This application is important in synthetic chemistry for the development of new chemical reactions (Wang et al., 2019).

Antifouling Coatings

- Studies on antifouling coatings incorporating benzoic acid have provided insights into controlled release and antifouling behavior. This research is relevant in marine and environmental applications (Weisman et al., 1992).

Chemical Functionalization

- Research on meta-C–H functionalization of benzoic acid derivatives, including the use of transition-metal catalysis, is significant in organic synthesis and drug development (Li et al., 2016).

Surface Science and Adsorption Studies

- The study of the adsorption of large organic molecules, including 4-trans-2-(pyrid-4-yl-vinyl) benzoic acid, on metal surfaces contributes to the understanding of molecular interactions in surface science (Weckesser et al., 1999).

Environmental Applications

- Research on the removal of heavy metals using membranes containing 4-amino benzoic acid highlights its potential in environmental cleanup and water treatment technologies (Nayak et al., 2017).

Catalysis and Synthesis

- Benzoic acid derivatives have been used in living cationic polymerization, demonstrating their utility in the synthesis of polymers with controlled properties (Kamigaito et al., 1992).

Safety and Hazards

Propriétés

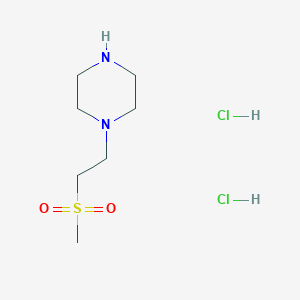

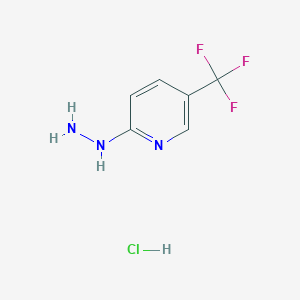

IUPAC Name |

4-ethenylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNBCTUERGUCCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539217 |

Source

|

| Record name | 4-(Ethenesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95535-40-3 |

Source

|

| Record name | 4-(Ethenesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1356523.png)